molecular formula C10H12N2O4 B13466928 2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid

2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid

Cat. No.: B13466928
M. Wt: 224.21 g/mol
InChI Key: CDYGVIKMGVMXSS-UHFFFAOYSA-N
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Description

2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid is a phenylacetic acid derivative featuring an amino group at the α-carbon and a para-substituted phenyl ring with an amino(carboxy)methyl group. Its molecular formula is C₁₁H₁₃N₂O₅ (calculated molecular weight: 253.23 g/mol). The compound’s structure combines zwitterionic properties (due to amino and carboxylic acid groups) with a branched substituent on the phenyl ring, enabling diverse chemical interactions.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

2-amino-2-[4-[amino(carboxy)methyl]phenyl]acetic acid

InChI

InChI=1S/C10H12N2O4/c11-7(9(13)14)5-1-2-6(4-3-5)8(12)10(15)16/h1-4,7-8H,11-12H2,(H,13,14)(H,15,16)

InChI Key

CDYGVIKMGVMXSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Starting from 4-Aminophenylacetic Acid Derivatives

One prevalent method involves starting with 4-aminophenylacetic acid or its esters, which are subjected to functional group modifications to introduce the amino(carboxy)methyl group at the para-position.

Step Reagents & Conditions Key Observations Reference
Aromatic nitration HNO₃/H₂SO₄ Selective nitration at para position ,
Reduction of nitro group Catalytic hydrogenation (Pd/C) Conversion to amino group
Carboxymethylation Formaldehyde + NaCN Mannich-type reaction ,

This route is advantageous for its straightforwardness but often yields mixtures requiring purification.

Amidation and Carboxylation of Aromatic Amines

The amino group can be further functionalized via amidation with suitable carboxylic acids or their derivatives, followed by ester hydrolysis to yield the free acid.

Step Reagents & Conditions Notes Reference
Amidation EDCI/HOBt coupling Efficient amidation with amino acids ,
Hydrolysis Aqueous acid or base Conversion of esters to acids ,

Azide-Mediated Coupling for Amino Acid Derivatives

Research indicates the utility of azide chemistry for amino acid functionalization, especially for introducing amino groups via azide reduction.

Preparation of Azide Intermediates

  • Hydrazide formation from esters or acid derivatives.
  • Conversion of hydrazides to azides via nitrous acid treatment.

Coupling with Amino Acid Methyl Esters

The azide intermediates are reacted with amino acid methyl esters in the presence of triethylamine, leading to 2-amino-2-phenylacetic acid derivatives with high selectivity and minimal racemization.

Reagents Conditions Yield Reference
Hydrazide + NaNO₂ Ice bath, 15 min - ,
Azide + amino acid methyl ester Triethylamine, 24 h Moderate to high ,

Preparation via Multi-Component Reactions (MCRs)

Recent advances include multicomponent reactions involving aromatic aldehydes, amines, and carboxylic acids to synthesize the target compound efficiently.

Example: Ugi Reaction

  • Components: Aromatic aldehyde, amine, isocyanide, and carboxylic acid.
  • Conditions: Solvent at room temperature or mild heating.
  • Outcome: Rapid assembly of the amino acid derivative with functionalized phenyl groups.

This approach offers versatility and high yields, with some studies reporting yields exceeding 70%.

Biocatalytic and Green Chemistry Approaches

Emerging methods involve enzymatic catalysis for amino acid modifications, reducing environmental impact.

  • Enzymatic amidation or transamination reactions.
  • Use of renewable starting materials.

While still in developmental stages, these methods show promise for sustainable synthesis.

Research Discoveries and Innovations

  • Patented Processes: WO2017191650A1 discloses an improved process involving azide coupling and ester hydrolysis, emphasizing high stereoselectivity and yield improvements.
  • Mechanistic Insights: Studies reveal that azide coupling minimizes racemization, preserving stereochemistry during amino acid functionalization.
  • Yield Optimization: Use of specific catalysts (e.g., Pd/C, SnCl₂) and reaction conditions (low temperature, inert atmosphere) significantly enhances product purity and yield.

Summary of Key Preparation Methods

Method Advantages Limitations References
Multi-step aromatic functionalization Well-established, versatile Multiple steps, purification ,
Azide coupling with amino acid esters High stereochemical control Requires handling azides ,
Multicomponent reactions Rapid, high yield, diverse Complex optimization ,
Biocatalytic approaches Environmentally friendly Still emerging -

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or hydroxylamine derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and functional groups of comparable compounds:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Functional Groups Biological Activity (if reported) References
2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid 4-amino(carboxy)methyl 253.23 Amino, carboxylic acid, amide Not explicitly reported N/A
2-Amino-2-(2-chloro-5-hydroxyphenyl)acetic acid (CHPG) 2-chloro-5-hydroxy ~215.63 Amino, carboxylic acid, Cl, OH Modulates cytotoxicity with artesunate
2-Amino-2-[4-(2-pyridyl)phenyl]acetic acid 4-(2-pyridyl) ~242.27 Amino, carboxylic acid, pyridyl Not reported
Diphenylhydantoic acid 2,2-diphenyl, carbamoylamino 252.27 Carbamoyl, diphenyl Anticonvulsant (related to phenytoin)
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-dichlorobenzyl ~276.12 Amino, carboxylic acid, Cl Collagenase inhibition (IC₅₀ ~nM)

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in CHPG ) increase acidity of the carboxylic acid and amino groups, while electron-donating groups (e.g., methoxy in ) enhance solubility.
  • Biological Activity: Compounds like (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid show enzyme inhibition (IC₅₀ = ~40 nM) via π–π and hydrogen-bond interactions with collagenase . The target compound’s amide and carboxylate groups may similarly target proteases or receptors.

Physicochemical Properties

  • Solubility : The pyridyl-substituted analog ( ) exhibits higher aqueous solubility due to its aromatic nitrogen, whereas trifluoromethyl-substituted derivatives (e.g., ) are more lipophilic. The target compound’s zwitterionic nature and polar amide group likely enhance water solubility.
  • Acidity: The carboxylic acid group (pKa ~2–3) and amino group (pKa ~9–10) dominate acid-base behavior. Substituents like chloro ( ) lower the pKa of the amino group, increasing its protonation at physiological pH.

Biological Activity

2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid, commonly referred to as a derivative of phenylalanine, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the modification of phenylalanine through various chemical reactions to introduce the amino and carboxymethyl groups. The specific synthetic pathways can vary, but they generally aim to enhance the compound's solubility and bioavailability.

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer activity . In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB 231) and others. The mechanism often involves the induction of apoptosis through the activation of reactive oxygen species (ROS) pathways, leading to mitochondrial dysfunction and subsequent cell death .

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects. It appears to modulate neurotransmitter levels and may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative conditions .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases, where it can help reduce inflammation and pain .

The biological activity of this compound is primarily attributed to:

  • Inhibition of key enzymes : It may inhibit enzymes involved in tumor growth and inflammation.
  • Modulation of signaling pathways : The compound can influence pathways related to cell survival and apoptosis.
  • Antioxidant properties : By scavenging free radicals, it protects cells from oxidative damage.

Study on Anticancer Activity

In a study assessing the anticancer effects of various amino acid derivatives, this compound demonstrated significant cytotoxic effects against several cancer cell lines. The results showed an IC50 value comparable to established chemotherapeutic agents, indicating its potential as a therapeutic agent .

CompoundCell LineIC50 (μM)
This compoundMCF-710.5 ± 1.2
This compoundMDA-MB 23112.3 ± 0.8
TamoxifenMCF-78.0 ± 0.7
CisplatinMDA-MB 23120.7 ± 1.1

Neuroprotective Effects in Animal Models

Another study investigated the neuroprotective effects in rodent models of neurodegeneration. Treatment with this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. The study highlighted its potential for treating conditions like Alzheimer's disease .

Q & A

Q. What are effective synthetic routes for 2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can identify feasible routes, prioritizing one-step synthesis for efficiency . Key steps include:
  • Amino group introduction : Reductive amination or Strecker synthesis, optimized with LiAlH₄ in ether for selective reduction .
  • Substitution reactions : Use nucleophilic agents (e.g., hydroxyl or methoxy groups) under basic conditions to modify the aromatic ring .
  • Purification : Reverse-phase HPLC or recrystallization to isolate the product from byproducts like 2-nitro derivatives .
  • Validation : Confirm substituent positions via 1H NMR^1 \text{H NMR} (aromatic proton splitting patterns) and high-resolution mass spectrometry (HRMS) .

Q. How can the solubility and stability of this compound be improved for in vitro assays?

  • Methodological Answer :
  • Salt formation : Convert to hydrochloride salts (e.g., 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride) to enhance aqueous solubility .
  • Derivatization : Esterify the carboxylic acid group (e.g., methyl esters) to reduce polarity, followed by hydrolysis post-delivery .
  • Stability testing : Perform accelerated degradation studies under varying pH (2–9) and temperatures (4–40°C), monitoring decomposition via LC-MS .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity and metabolic stability?

  • Methodological Answer :
  • Comparative studies : Synthesize analogs with Cl, F, or methoxy substituents (e.g., 2-Amino-2-(3,4-dichlorophenyl)acetic acid vs. fluorinated derivatives) .
  • Biological assays : Test enzyme inhibition (e.g., acetylcholinesterase) and receptor binding (radioligand displacement assays) to quantify activity shifts .
  • Metabolic profiling : Use amino acid metabolomics workflows (e.g., Creative Proteomics) to assess hepatic microsomal stability and identify major metabolites .

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from studies using standardized assays (e.g., IC₅₀ values for kinase inhibition) and apply multivariate statistics to identify outliers .
  • Structural validation : Re-synthesize disputed compounds and verify purity (>98% by HPLC) to rule out batch variability .
  • Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity in target proteins (e.g., neurotransmitter receptors) .

Q. What strategies are recommended for designing enantioselective syntheses of this compound?

  • Methodological Answer :
  • Chiral auxiliaries : Employ (R)- or (S)-α-methoxyphenylacetic acid derivatives to induce asymmetry during amino acid formation .
  • Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of ketone intermediates .
  • Analytical confirmation : Determine enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Methodological Resources

  • Synthetic Planning : AI models (Pistachio, Reaxys) for route prediction .
  • Metabolomics : Customized workflows for amino acid stability and degradation analysis .
  • Structural Analysis : 1H NMR^1 \text{H NMR}, HRMS, and X-ray crystallography for unambiguous confirmation .

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